2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16777406
InChI: InChI=1S/C8H7N3O2/c1-11-4-7(10-5-11)2-6(3-9)8(12)13/h2,4-5H,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid

CAS No.:

Cat. No.: VC16777406

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid -

Specification

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 2-cyano-3-(1-methylimidazol-4-yl)prop-2-enoic acid
Standard InChI InChI=1S/C8H7N3O2/c1-11-4-7(10-5-11)2-6(3-9)8(12)13/h2,4-5H,1H3,(H,12,13)
Standard InChI Key LGJINGOMHJGTCG-UHFFFAOYSA-N
Canonical SMILES CN1C=C(N=C1)C=C(C#N)C(=O)O

Introduction

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is a synthetic organic compound with the CAS number 1865773-05-2. It is a derivative of acrylic acid, modified with a cyano group and an imidazole ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.

Synthesis and Applications

The synthesis of 2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid typically involves the reaction of appropriate precursors, such as imidazole derivatives and acrylic acid analogs, under conditions that facilitate the formation of the desired structure. This compound may be used as an intermediate in the synthesis of pharmaceuticals or other organic compounds due to its reactive functional groups.

Safety and Handling

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)acrylic acid is considered hazardous and requires proper handling. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautions include wearing protective clothing, avoiding inhalation, and handling in a well-ventilated area.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator